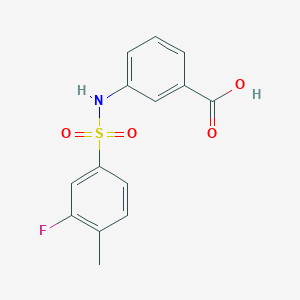

3-(3-Fluoro-4-methylbenzenesulfonamido)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(3-Fluoro-4-methylbenzenesulfonamido)benzoic acid” is a chemical compound with the CAS Number: 379725-45-8 . It has a molecular weight of 309.32 . The compound is typically stored at room temperature and is available in powder form .

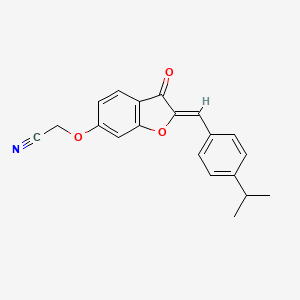

Molecular Structure Analysis

The IUPAC name for this compound is 3-{[(3-fluoro-4-methylphenyl)sulfonyl]amino}benzoic acid . The InChI code is 1S/C14H12FNO4S/c1-9-5-6-12(8-13(9)15)21(19,20)16-11-4-2-3-10(7-11)14(17)18/h2-8,16H,1H3,(H,17,18) .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current data.Aplicaciones Científicas De Investigación

Structure-Metabolism Relationships : A study by Ghauri et al. (1992) investigated the metabolism of substituted benzoic acids, including fluorobenzoic acids, in rats. The research focused on how different physicochemical properties influence the metabolism of these compounds, particularly through glucuronidation or glycine conjugation reactions (Ghauri et al., 1992).

Aromatic Metabolites Detection : Londry and Fedorak (1993) used fluorinated compounds, including 3-fluorobenzoic acid, to detect aromatic metabolites in a methanogenic consortium. This study provided insights into the degradation pathways of m-cresol in these microorganisms (Londry & Fedorak, 1993).

Thermochemistry of Halogenosubstituted Benzoic Acids : Zherikova and Verevkin (2019) evaluated the thermodynamic properties of halogenosubstituted benzoic acids, including fluoro-substituted variants. Their research aimed to provide valuable data for material science and environmental assessments (Zherikova & Verevkin, 2019).

Gas Phase Measurements : A study by Daly et al. (2015) measured the microwave spectrum of mono-fluoro-benzoic acids, including 3-fluorobenzoic acid. This research provided insights into the conformers and proton tunneling in these compounds (Daly et al., 2015).

Synthesis and Characterization of Polyaniline Doped by Benzoic Acids : Amarnath and Palaniappan (2005) reported on the use of benzoic acid and its derivatives, including fluorobenzoic acids, as dopants for polyaniline. This study explored the properties of these doped materials for potential technological applications (Amarnath & Palaniappan, 2005).

Crystallographic Study and Electronic Structure : Pramanik et al. (2019) conducted a crystallographic study of ortho-, meta-, and para-substituted benzoic acid derivatives, including fluorobenzoic acids. This research provides detailed insights into the molecular structures and electronic properties of these compounds (Pramanik et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, indicating that it can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken while handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mecanismo De Acción

Target of Action

The primary targets of 3-(3-Fluoro-4-methylbenzenesulfonamido)benzoic acid are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .

Mode of Action

It is hypothesized that the compound may interact with its targets through the sulfonamide group, which is known to form hydrogen bonds with proteins and other biological molecules .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Propiedades

IUPAC Name |

3-[(3-fluoro-4-methylphenyl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO4S/c1-9-5-6-12(8-13(9)15)21(19,20)16-11-4-2-3-10(7-11)14(17)18/h2-8,16H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVFRAPNZMVYAAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Fluoro-4-methylbenzenesulfonamido)benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide](/img/no-structure.png)

![2-Chloro-N-[2-(2,6-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethyl]propanamide](/img/structure/B2468370.png)

![1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2468375.png)

![1-Acetyl-4-{[5-(4-methylphenyl)-2-furyl]carbonothioyl}piperazine](/img/structure/B2468386.png)